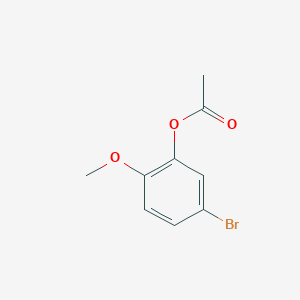

5-Bromo-2-methoxyphenyl acetate

Description

Overview of Halogenated Aromatic Acetates in Chemical Synthesis

Halogenated aromatic compounds are fundamental components in modern chemical synthesis, prized for their utility as versatile intermediates. acs.orgnih.gov The introduction of a halogen atom, such as bromine or chlorine, onto an aromatic ring dramatically influences the molecule's reactivity and provides a "handle" for further chemical transformations. mt.com These organohalogens are particularly valuable in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

The acetate (B1210297) group, an ester of acetic acid, often serves as a protecting group for phenolic hydroxyls. In the context of halogenated aromatics, an acetate group can be strategically employed to mask a reactive phenol (B47542) during a halogenation step, preventing unwanted side reactions, and can then be readily removed under mild conditions. Halogenated aromatic acetates, therefore, combine the synthetic versatility of the aryl halide with the strategic utility of the acetate protecting group, making them important intermediates in multi-step syntheses of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov

Significance of Methoxy- and Bromo-Substituted Aromatic Systems in Advanced Organic Chemistry

The specific combination of methoxy (B1213986) (-OCH₃) and bromo (-Br) substituents on an aromatic ring creates a molecule with distinct and highly useful chemical properties. The methoxy group is a strong electron-donating group through resonance, and it acts as an ortho-, para-director in electrophilic aromatic substitution reactions. nih.govwikipedia.org This means it activates the aromatic ring and selectively directs incoming electrophiles to the positions ortho and para to itself.

Conversely, the bromine atom is an electronegative yet versatile functional group. While it is a deactivating group for electrophilic aromatic substitution, it is also an excellent ortho-, para-director. msu.edu Crucially, the carbon-bromine bond serves as a key reactive site for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov This allows for the precise introduction of new alkyl, aryl, or nitrogen-containing fragments. The presence of both a directing methoxy group and a synthetically versatile bromo group on the same aromatic scaffold offers chemists precise control over the regioselectivity of reactions and provides a clear pathway for building molecular complexity.

Research Rationale and Scope for 5-Bromo-2-methoxyphenyl Acetate in Academic Investigations

The academic and industrial interest in this compound stems primarily from its role as a key synthetic intermediate. Research into this compound is driven by its utility in the synthesis of high-value molecules, such as pharmaceuticals. For example, the de-acetylated form of this compound, 5-bromo-2-methoxyphenol (B1267044), is a known intermediate in the production of the antihypertensive drug Aliskiren. google.com

The synthesis of this compound itself is an illustration of strategic organic synthesis. It is typically prepared from o-methoxyphenol (guaiacol). google.com In this process, the phenolic hydroxyl group is first protected by acetylation with acetic anhydride (B1165640) to form 2-methoxyphenyl acetate. google.comchemicalbook.com This step is crucial as it prevents the free hydroxyl group from interfering with the subsequent bromination reaction. The bromination is then carried out, with the methoxy group directing the incoming bromine atom to the para position, resulting in the desired this compound. google.com Finally, the acetate group can be easily hydrolyzed to yield 5-bromo-2-methoxyphenol. google.com

Therefore, the investigation of this compound is focused on its efficient synthesis and its use as a precursor, leveraging its specific substitution pattern for the controlled construction of more complex and biologically active molecules.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66037-04-5 | boronmolecular.comsynquestlabs.comscbt.com |

| Molecular Formula | C₉H₉BrO₃ | boronmolecular.comsynquestlabs.comscbt.com |

| Molecular Weight | 245.07 g/mol | synquestlabs.comscbt.com |

Related Chemical Compounds

| Property | Value | Source |

| Compound Name | 5-Bromo-4-cyano-2-methoxyphenyl acetate | sigmaaldrich.com |

| Molecular Formula | C₁₀H₈BrNO₃ | sigmaaldrich.com |

| Molecular Weight | 270.08 g/mol | sigmaaldrich.com |

| Compound Name | 5-Bromo-2-methoxyphenylacetic acid | nih.gov |

| Molecular Formula | C₉H₉BrO₃ | nih.gov |

| Molecular Weight | 245.07 g/mol | nih.gov |

| Compound Name | 5-Bromo-4-formyl-2-methoxyphenyl acetate | nationalanalyticalcorp.com |

| Molecular Formula | C₁₀H₉BrO₄ | nationalanalyticalcorp.com |

| Molecular Weight | 273.1 g/mol | nationalanalyticalcorp.com |

| Compound Name | 2-Bromo-5-methoxyphenyl acetate | bldpharm.com |

| CAS Number | 328945-89-7 | bldpharm.com |

| Molecular Formula | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRQWBQXDDHSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxyphenyl Acetate and Its Derivatives

Established Synthetic Pathways to 5-Bromo-2-methoxyphenyl Acetate (B1210297)

The creation of 5-Bromo-2-methoxyphenyl acetate is primarily achieved through a two-step process involving the protection of the phenolic hydroxyl group of a guaiacol (B22219) derivative, followed by electrophilic bromination.

Acetylation and Subsequent Electrophilic Bromination Approaches

A common and effective method for synthesizing this compound begins with the acetylation of guaiacol (2-methoxyphenol). This initial step serves to protect the reactive phenolic hydroxyl group. The acetylation is typically carried out using acetic anhydride (B1165640), often with a catalytic amount of sulfuric acid at elevated temperatures. google.com

Following the successful protection of the hydroxyl group, the resulting 2-methoxyphenyl acetate undergoes electrophilic bromination. This reaction introduces a bromine atom onto the aromatic ring. A standard procedure involves the use of bromine in the presence of a catalyst, such as iron powder, in a solvent like dimethylformamide (DMF) at a controlled temperature. google.com The electron-donating nature of the methoxy (B1213986) and acetoxy groups directs the incoming electrophile to the positions ortho and para to them. Steric hindrance from the methoxy group often favors substitution at the para position, yielding this compound.

An alternative brominating agent that can be employed is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. chemicalbook.com This reagent is often preferred for its milder reaction conditions and selectivity.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Step | Reagent | Catalyst | Solvent | Temperature |

| Acetylation | Acetic Anhydride | Sulfuric Acid | None | 100°C google.com |

| Bromination | Bromine | Iron Powder | DMF | 70-80°C google.com |

| Bromination | N-Bromosuccinimide | - | Acetonitrile | Ambient |

Alternative Synthetic Routes to the Core this compound Structure

While the acetylation-bromination sequence of guaiacol is a primary route, another viable pathway involves starting with an already brominated precursor, 4-bromo-2-methoxyphenol (B1221611). chemicalbook.comnih.govmedchemexpress.comsigmaaldrich.com In this approach, the synthesis is simplified to a single acetylation step. The phenolic hydroxyl group of 4-bromo-2-methoxyphenol is acetylated using acetic anhydride or another suitable acetylating agent to directly afford this compound. This method can be advantageous if 4-bromo-2-methoxyphenol is readily available.

Synthesis of Advanced Derivatives Utilizing this compound as a Key Intermediate

The strategic placement of the acetate, methoxy, and bromine functionalities on the phenyl ring makes this compound a versatile intermediate for the synthesis of more complex molecules.

Transformations of the Acetate Moiety (e.g., Deacetylation, Transacetylation)

The acetate group in this compound can be readily transformed. Deacetylation, the removal of the acetyl group to reveal the free phenol (B47542), is a common reaction. This is typically achieved by hydrolysis under basic conditions, for example, using a solution of sodium hydroxide. chemicalbook.com The resulting 5-bromo-2-methoxyphenol (B1267044) is an important intermediate in its own right. google.comchemicalbook.com

Functionalization Strategies at the Bromine Position (e.g., Cross-Coupling Reactions, Nucleophilic Substitutions)

The bromine atom on the aromatic ring is a key handle for introducing a wide range of substituents through various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. researchgate.netuzh.chnih.govchemrxiv.orgresearchgate.net In a typical Suzuki reaction, this compound can be reacted with a boronic acid in the presence of a palladium catalyst and a base to yield a biaryl compound. researchgate.netuzh.ch This allows for the introduction of diverse aryl and heteroaryl groups at the bromine position.

While direct nucleophilic aromatic substitution on an aryl bromide is generally challenging, the bromine atom can be displaced under specific conditions or after conversion to a more reactive intermediate. For instance, the bromine can be replaced with a fluorine atom through nucleophilic fluorination. nii.ac.jp

Reactions Involving the Methoxy Group

The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to yield a dihydroxylated derivative if desired, typically using strong acids like hydrobromic acid or a Lewis acid such as boron tribromide. This transformation would add another layer of functionality to the molecule, allowing for selective derivatization of the two hydroxyl groups.

Regioselective Ring Functionalization Strategies

Regioselective functionalization is crucial in the synthesis of complex molecules derived from phenols. For phenols and their derivatives, the directing effect of the hydroxyl or methoxy group plays a significant role in determining the position of incoming substituents on the aromatic ring. In the context of this compound, the bromine atom is positioned para to the methoxy group and meta to the acetate group. This substitution pattern is a result of the directing effects of the functional groups present on the precursor molecule during synthesis.

Recent advances have highlighted various strategies for the regioselective C-H bond functionalization of free phenols, which can be applied to synthesize a range of derivatives. mdpi.com These methods often employ directing groups to achieve high selectivity for ortho, meta, or para positions. mdpi.com For instance, the hydroxyl group itself can act as a directing group, facilitating ortho-selective functionalization through interaction with a metal catalyst. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 5-Bromo-2-methoxyphenyl acetate (B1210297) reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton. ucl.ac.uk Electron-withdrawing groups, such as the bromine atom and the acetate group, tend to deshield nearby protons, shifting their signals downfield to higher ppm values. ucl.ac.uk Conversely, electron-donating groups like the methoxy (B1213986) group cause an upfield shift. ucl.ac.uk

The aromatic region of the spectrum is particularly informative. The proton ortho to the bromine atom is expected to be the most deshielded, followed by the other aromatic protons. The integration of these signals confirms the presence of three protons on the benzene (B151609) ring. The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. libretexts.org For aromatic systems, ortho, meta, and para couplings have characteristic ranges, which helps in assigning the specific positions of the protons on the ring. organicchemistrydata.org

The aliphatic region of the spectrum shows two singlets. One corresponds to the three protons of the methoxy group (-OCH₃), and the other to the three protons of the acetyl methyl group (-COCH₃). The singlet nature of these signals indicates the absence of adjacent protons to couple with.

Interactive Data Table: ¹H NMR Data for 5-Bromo-2-methoxyphenyl Acetate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| Aromatic H | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| Aromatic H | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| Methoxy (-OCH₃) | [Data not available in search results] | Singlet | N/A |

| Acetyl (-COCH₃) | [Data not available in search results] | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment. researchgate.net

The spectrum will show signals for the six aromatic carbons, the carbonyl carbon of the acetate group, the methyl carbon of the acetate group, and the methyl carbon of the methoxy group. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity. The carbonyl carbon will appear at a characteristic downfield position.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

| Aromatic C-Br | 110-120 |

| Aromatic C-O (methoxy) | 150-160 |

| Aromatic C-O (acetate) | 140-150 |

| Aromatic C-H | 110-140 |

| Carbonyl (C=O) | 165-175 |

| Methoxy (-OCH₃) | 55-65 |

| Acetyl (-CH₃) | 20-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. researchgate.netyoutube.com In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their relative positions on the ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. researchgate.netnih.gov For this compound, the HSQC/HMQC spectrum would show correlations between each aromatic proton and its attached carbon, as well as between the methoxy protons and the methoxy carbon, and the acetyl protons and the acetyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.net HMBC is crucial for piecing together the entire molecular structure. For instance, it would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached. It would also show correlations between the aromatic protons and neighboring carbons, helping to definitively place the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.gov The calculated exact mass for this compound (C₉H₉BrO₃) can be compared to the experimentally determined mass to confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

Fragmentation Pattern Analysis for Structural Confirmation (e.g., GC-MS)

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns can provide valuable structural information. libretexts.org For this compound, common fragmentation pathways would include:

Loss of the acetyl group : A primary fragmentation would likely involve the cleavage of the ester linkage, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical.

Loss of the methoxy group : Cleavage of the ether bond could lead to the loss of a methyl radical or a methoxy radical.

Loss of bromine : The carbon-bromine bond can also break, leading to a fragment ion without the bromine atom. miamioh.edu

The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule, and when combined with NMR data, provides a definitive structural confirmation of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the ester group (C=O, C-O), the methoxy group (-OCH₃), the aromatic ring (C-H, C=C), and the carbon-bromine bond (C-Br). The expected FT-IR absorption bands are summarized in the table below.

| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | 1770 - 1750 |

| C-O-C Asymmetric Stretch | Ester & Ether | 1250 - 1180 |

| C-O-C Symmetric Stretch | Ester & Ether | 1100 - 1000 |

| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 |

| C=C Aromatic Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bending (in-plane) | Aromatic Ring | 1300 - 1000 |

| C-H Bending (out-of-plane) | Aromatic Ring | 900 - 675 |

| C-H Asymmetric & Symmetric Stretch | Methoxy (-OCH₃) | 2960 - 2850 |

| C-H Bending | Methoxy (-OCH₃) | 1465 - 1440 |

| C-Br Stretch | Bromo-Aryl | 600 - 500 |

The most prominent peak in the FT-IR spectrum of this compound would be the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, expected in the region of 1770-1750 cm⁻¹. The presence of the electron-donating methoxy group on the phenyl ring may slightly influence the exact position of this band. The asymmetric and symmetric stretching vibrations of the C-O-C linkages of the ester and ether functionalities would appear as strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring will influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

For this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1600-1550 cm⁻¹ region. The symmetric vibrations of the molecule, such as the ring breathing mode of the substituted benzene ring (around 1000 cm⁻¹), are also often strong in the Raman spectrum. The C-Br stretching vibration, which may be weak in the FT-IR spectrum, can sometimes be more readily observed in the Raman spectrum. In contrast, the C=O stretching vibration of the ester group, while strong in the FT-IR, is generally of medium to weak intensity in the Raman spectrum.

X-ray Crystallography (Applicable to Crystalline Derivatives or Analogs)

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of the crystal structures of closely related compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.org and 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, can provide valuable insights into the expected molecular geometry and conformation of this compound in the solid state.

Based on these analogs, the phenyl ring in this compound is expected to be planar. The acetate and methoxy substituents will lie in close proximity to the plane of the benzene ring. The orientation of the acetate group relative to the phenyl ring is a key conformational feature. Due to steric hindrance between the acetyl group and the ortho-methoxy group, it is likely that the plane of the acetate group will be twisted with respect to the plane of the phenyl ring. The C(aryl)-O-C(acetyl) bond angle is expected to be around 118-120°, and the C-O-C-C torsion angle will define the extent of this twist.

The methoxy group is also likely to exhibit a specific orientation, with the methyl group potentially pointing away from the bulky acetate group to minimize steric repulsion. The bromine atom will be coplanar with the benzene ring. The table below provides predicted bond lengths and angles based on standard values and data from analogous structures.

| Bond/Angle | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C(aryl)-O(methoxy) Bond Length | ~1.36 Å |

| O(methoxy)-C(methyl) Bond Length | ~1.43 Å |

| C(aryl)-O(ester) Bond Length | ~1.40 Å |

| O(ester)-C(carbonyl) Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.20 Å |

| C-C-C (in ring) Bond Angle | ~120° |

| C(aryl)-O-C(methyl) Bond Angle | ~117° |

| C(aryl)-O-C(carbonyl) Bond Angle | ~118° |

| O(ester)-C(carbonyl)-C(methyl) Bond Angle | ~110° |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methoxyphenyl Acetate

Density Functional Theory (DFT) Studies

DFT studies on derivatives and structurally related compounds provide a framework for understanding the molecular characteristics of 5-Bromo-2-methoxyphenyl acetate (B1210297). These computational methods allow for the detailed investigation of its geometry, electronic landscape, and vibrational modes.

The first step in a typical DFT study involves optimizing the molecular geometry to find the most stable arrangement of atoms. This process identifies the equilibrium structure corresponding to the minimum energy on the potential energy surface. For molecules with rotatable bonds, such as the acetate and methoxy (B1213986) groups in 5-Bromo-2-methoxyphenyl acetate, conformational analysis is crucial to identify the most stable conformer or to understand the energy landscape of different spatial arrangements.

For instance, in a study of a related xanthene derivative containing a 3-bromo-4-hydroxy-5-methoxyphenyl group, the cyclohexenone rings were found to adopt envelope conformations, while the central pyran ring was in a flattened boat conformation. nih.gov The orientation of the phenyl and pyran rings was nearly perpendicular. nih.gov Such detailed structural information is foundational for understanding the molecule's interactions and reactivity.

The following table showcases representative bond lengths and angles that could be expected for this compound based on DFT calculations of similar structures.

| Parameter | Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (acetate) Bond Length | ~1.21 Å |

| C-O (acetate) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-O-C (methoxy) Bond Angle | ~117° |

| O-C=O (acetate) Bond Angle | ~125° |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.commalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

In computational studies of various organic molecules, the HOMO and LUMO energy levels and their distributions are calculated. For example, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com In another study on a thiazole (B1198619) derivative, the HOMO-LUMO energy gap was calculated to be around 4.6 eV in different phases. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring and the bromine atom, while the LUMO would be expected to be centered on the acetate group and the aromatic ring. The presence of electron-donating (methoxy) and electron-withdrawing (bromo, acetate) groups influences the energy levels of these orbitals. researchgate.netrsc.org

The distribution of HOMO and LUMO orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. The HOMO is associated with nucleophilic character, while the LUMO is associated with electrophilic character. malayajournal.org

The table below presents typical HOMO-LUMO energy values derived from DFT calculations for similar aromatic compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.0 |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimentally obtained spectra, researchers can validate the optimized molecular structure and gain a detailed assignment of the vibrational modes.

In a study of 2-amino-5-bromobenzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level were used to simulate the IR and Raman spectra, which showed good agreement with the experimental data. researchgate.net This process allows for a confident assignment of specific vibrational modes to the observed spectral peaks, such as C-H stretching, C=O stretching, and C-Br stretching. This comparative analysis is a powerful tool for confirming the structure of newly synthesized compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. malayajournal.orgresearchgate.net The MEP is plotted onto the constant electron density surface, where different colors represent different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green regions represent neutral or near-neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the acetate group, making it a likely site for electrophilic interaction. The hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity and intermolecular interaction sites. youtube.com

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of the Lewis-like bonding pattern, including lone pairs and delocalization effects. wikipedia.orgwisc.edu

NBO analysis calculates the occupancy of orbitals, with values close to 2.000 indicating a well-defined Lewis structure. wikipedia.org It can also reveal delocalization effects, such as hyperconjugation, which are indicated by interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis could be used to investigate the nature of the C-Br bond, the resonance effects of the methoxy and acetate groups on the benzene ring, and any intramolecular hydrogen bonding. The analysis provides insights into the stability of the molecule arising from these electronic interactions. researchgate.net

Reaction Mechanism Studies

While specific reaction mechanism studies for this compound are not widely documented, computational methods can be employed to investigate the pathways of reactions it might undergo. For instance, DFT can be used to model transition states and reaction intermediates to elucidate the mechanisms of reactions such as Suzuki cross-coupling or other palladium-catalyzed reactions that similar bromo-aromatic compounds are known to participate in. researchgate.netresearchgate.net

These studies would involve calculating the energy profiles of possible reaction pathways to determine the most favorable mechanism. This can provide valuable information for optimizing reaction conditions and for designing new synthetic routes. For example, studies on related compounds have explored bromination and other substitution reactions. csic.es

Transition State Characterization and Activation Energy Calculations

Theoretical chemistry provides powerful tools for understanding the kinetics and mechanisms of chemical reactions at a molecular level. The characterization of transition states and the calculation of their associated activation energies are fundamental to predicting reaction rates and elucidating reaction pathways. For molecules like this compound, computational methods, particularly Density Functional Theory (DFT), are employed to model these high-energy, transient structures.

For example, in studies of similar molecules like phenyl acetate and p-tolyl acetate, DFT calculations have been used to model the gas-phase elimination reactions. These calculations identify the optimized geometries of the reactant, transition state, and product. The energy difference between the reactant and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. Such calculations can explore different potential mechanisms, for instance, a concerted, four-membered cyclic transition state for deacetylation. Although no experimental data is available for p-tolyl acetate, the agreement between experimental and calculated activation parameters for phenyl acetate suggests that these theoretical models are reliable.

Elucidation of Reaction Pathways for Synthesis and Transformation

Computational chemistry is instrumental in mapping the most energetically favorable routes for the synthesis and transformation of organic compounds. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. This allows chemists to understand and predict the feasibility of a proposed synthetic route or transformation.

For this compound, while specific computational studies elucidating its synthesis and transformation pathways are not prominent in the literature, the general approach is well-documented for related compounds. The synthesis of substituted phenyl acetates often involves the esterification of a corresponding phenol (B47542). Computational models can be used to investigate the mechanism of this reaction, for example, by analyzing the nucleophilic attack of the phenoxide on an acetylating agent.

Furthermore, computational studies can predict the outcomes of various transformations the molecule might undergo. For instance, the thermal decomposition of phenyl acetates has been computationally investigated to determine whether the reaction proceeds through different mechanisms, such as an electrocyclic nih.gov2abiotech.net hydrogen shift. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be identified. These theoretical insights are invaluable for optimizing reaction conditions and guiding the synthesis of new derivatives.

Prediction of Theoretical Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in medicinal chemistry and materials science to predict the behavior and properties of compounds.

While a dedicated PubChem entry with pre-computed molecular descriptors for this compound is not available, these properties can be calculated using various computational software. The following subsections describe key theoretical molecular descriptors.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Lipophilicity (LogP) , typically calculated as the logarithm of the partition coefficient between octanol (B41247) and water, measures a compound's affinity for a nonpolar environment versus a polar one. It is a critical parameter in pharmacology, affecting how a drug is distributed and metabolized in the body.

For many organic molecules, these values are pre-calculated and available in databases. For instance, the related compound N-(2-Bromo-5-methoxyphenyl)acetamide has a calculated TPSA of 38.3 Ų and an XLogP3 value of 2.1. nih.gov

| Descriptor | Predicted Value for this compound |

| TPSA | Data not available in public databases |

| LogP | Data not available in public databases |

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is typically defined as any single bond, not in a ring, bound to a non-hydrogen atom. High rotational flexibility can impact a molecule's binding affinity to a receptor. For the related compound N-(2-Bromo-5-methoxyphenyl)acetamide, the rotatable bond count is 2. nih.gov

| Descriptor | Predicted Value for this compound |

| Rotatable Bond Count | Data not available in public databases |

Advanced Computational Methodologies for Spectroscopic Property Prediction

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules. It is particularly effective for predicting electronic absorption spectra, such as UV-Vis spectra. 2abiotech.net This method calculates the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption peaks in a spectrum. 2abiotech.net

While a specific TD-DFT study for this compound has not been identified in the literature, the methodology is widely applied to a vast range of organic molecules. 2abiotech.net For example, TD-DFT has been successfully used to predict the UV-Vis spectra of natural compounds with photoprotective potential, with a strong correlation between theoretical and experimental data. 2abiotech.net The choice of the functional and basis set is crucial for the accuracy of the prediction. bldpharm.com For instance, studies on fused-ring electron acceptors have shown that global hybrid functionals like PBE0 can provide a mean absolute error as low as 22 nm when predicting absorption wavelengths. bldpharm.com This predictive power makes TD-DFT an invaluable tool for identifying and characterizing chromophores within a molecule and for designing new materials with specific optical properties. boronmolecular.com

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods has become a powerful tool in chemical structure elucidation and verification. For a molecule like this compound, these predictions would provide valuable insights into the electronic environment of each nucleus. The primary approach for such predictions involves the use of Density Functional Theory (DFT) in combination with the Gauge-Including Atomic Orbital (GIAO) method.

The process begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set. This step is crucial as the calculated NMR shielding tensors are highly dependent on the molecular structure. Following geometry optimization, the GIAO method is employed to calculate the isotropic magnetic shielding constants (σ) for each nucleus (¹H and ¹³C) in the molecule.

These absolute shielding values are then converted into the more familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula:

δ_sample = σ_TMS - σ_sample

For improved accuracy, the calculated chemical shifts are often scaled using empirical linear regression equations derived from comparing calculated and experimental data for a wide range of molecules.

Expected ¹H and ¹³C NMR Chemical Shifts:

In the absence of experimentally determined spectra for this compound, we can anticipate the regions where the signals would likely appear based on the substituent effects.

¹H NMR: The aromatic protons would be expected in the range of δ 6.5-7.5 ppm. The methoxy group (-OCH₃) protons would likely appear as a singlet around δ 3.8-4.0 ppm. The acetyl group (-COCH₃) protons would also be a singlet, typically found further upfield around δ 2.0-2.3 ppm.

¹³C NMR: The carbonyl carbon of the acetate group would be the most downfield signal, expected in the δ 168-172 ppm region. The aromatic carbons would resonate between δ 110-160 ppm. The carbon atom attached to the bromine (C-Br) would be influenced by the heavy atom effect, while the carbon attached to the oxygen of the methoxy group (C-O) would be significantly downfield. The methoxy carbon itself would likely appear around δ 55-60 ppm, and the acetyl methyl carbon would be the most upfield signal, around δ 20-25 ppm.

A detailed computational study would provide more precise predicted values, which could then be compared with experimental data for structural confirmation.

Data Table of Predicted NMR Chemical Shifts:

As no specific literature with predicted values for this compound is available, a data table of predicted versus experimental values cannot be generated at this time. The generation of such a table would be a primary output of a dedicated computational study on this molecule. The table would typically be structured as follows:

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H | Experimental ¹H | Predicted ¹³C | Experimental ¹³C |

|---|---|---|---|---|

| C1 | - | - | value | value |

| C2 | - | - | value | value |

| C3 | value | value | value | value |

| C4 | value | value | value | value |

| C5 | - | - | value | value |

| C6 | value | value | value | value |

| C=O | - | - | value | value |

| OCH₃ | value | value | value | value |

Applications in Advanced Chemical Research

Role as a Versatile Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, the strategic assembly of simple, well-defined building blocks is crucial for the efficient construction of complex molecular architectures. eurekalert.org 5-Bromo-2-methoxyphenyl acetate (B1210297) serves as an exemplary building block, offering multiple reactive sites that can be selectively addressed to create intricate molecules. The presence of the bromo- and methoxy-substituents on the aromatic ring makes it an important intermediate in the production of various compounds, including pharmaceuticals. google.com

5-Bromo-2-methoxyphenyl acetate is recognized as a valuable precursor in multi-step organic syntheses. Its own synthesis is typically achieved through a three-step process starting from o-methoxyphenol, which involves the acetylation of the phenolic hydroxyl group, followed by bromination, and finally deacetylation. google.com

The structure of this compound is particularly advantageous for synthetic chemists. The bromo-substituent provides a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group, being an electron-donating group, influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring. The acetate group can be easily hydrolyzed to reveal a phenolic hydroxyl group, which can then be used for further functionalization, such as ether or ester linkages. This multi-functionality allows for its use in the synthesis of complex natural products and medicinally relevant scaffolds. eurekalert.orgacs.org

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound and its derivatives are valuable intermediates in the construction of these cyclic systems. For instance, related bromo-methoxyphenyl structures have been successfully used to synthesize novel oxazole (B20620) derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. vensel.org The synthesis of such heterocyclic compounds often involves the reaction of the functional groups on the phenyl ring to build the new cyclic moiety.

Furthermore, the bromo-substituted aromatic ring itself can participate in cycloaddition reactions. For example, compounds like 5-bromo-2-pyrone, which share the bromo-substituted ring feature, undergo [4+2] cycloadditions with various dienophiles to create bicyclic lactones, which are themselves important heterocyclic structures. researchgate.net This demonstrates the potential of the 5-bromo-2-methoxyphenyl framework as a scaffold for building diverse heterocyclic systems.

Contributions to Materials Science

The utility of this compound extends beyond traditional organic synthesis into the development of advanced functional materials. Its derivatives are being explored as key components in polymers, non-linear optical materials, and emissive systems.

In materials science, the properties of a polymer are dictated by the monomer units from which it is constructed. Derivatives of this compound serve as precursors to specialized monomers. A notable example is the synthesis of novel ring-disubstituted isobutyl phenylcyanoacrylates. chemrxiv.org In this process, a benzaldehyde (B42025) derivative, specifically 5-bromo-2-methoxybenzaldehyde (B189313) (which can be prepared from this compound), undergoes a Knoevenagel condensation with isobutyl cyanoacetate. chemrxiv.org

These resulting monomers can then be copolymerized with other monomers, such as styrene, using radical initiation to produce novel polymeric materials. chemrxiv.org The incorporation of the bromo- and methoxy-substituted phenyl ring into the polymer backbone significantly influences the final properties of the material, including its thermal stability and molecular weight. chemrxiv.org The characterization of these copolymers reveals their potential for applications where specific thermal decomposition profiles are required. chemrxiv.org

Table 1: Properties of Styrene Copolymers with a Monomer Derived from 5-Bromo-2-methoxybenzaldehyde

| Property | Value |

|---|---|

| Monomer Content in Copolymer | 19.6 - 32.6 mol% |

| Weight-Average Molecular Mass | 41.3 - 54.5 kD |

| Decomposition Range (Step 1) | 248-500 °C |

| Decomposition Range (Step 2) | 500-800 °C |

Data sourced from a study on the copolymerization of ring-disubstituted isobutyl phenylcyanoacrylates with styrene. chemrxiv.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. acadpubl.euipme.ru This property is crucial for applications in optical switching, frequency conversion, and data storage. ipme.ru Organic molecules have shown significant promise as NLO materials due to their high response times and tailorability. ipme.ru

The effectiveness of an organic NLO material often depends on the molecule possessing both electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. This compound is an interesting precursor for NLO materials because it contains an electron-donating methoxy group and an electron-withdrawing bromo group. While the compound itself may not be a powerful NLO material, it serves as an excellent starting point. Through chemical modification, it can be incorporated into larger, more complex conjugated systems designed to maximize the molecular hyperpolarizability, which is the microscopic origin of the NLO effect. acadpubl.eu

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved as single molecules but become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is the opposite of the aggregation-caused quenching (ACQ) effect commonly seen in traditional fluorescent dyes. The AIE effect has found applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

While direct studies on this compound in AIE systems are not prominent, related bromo-phenyl compounds are categorized as building blocks for materials with potential AIE characteristics. bldpharm.combldpharm.com The AIE phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. The bulky and rigid structures that can be synthesized from this compound, particularly through cross-coupling reactions at the bromo position, could lead to the creation of novel AIEgens. The steric hindrance in these larger molecules could effectively restrict rotational and vibrational motions upon aggregation, thus opening up a radiative decay channel and "turning on" fluorescence. This makes it a building block with significant potential for exploration in the field of AIE materials.

Fundamental Research in Structure-Reactivity Relationships

In the field of medicinal chemistry and materials science, understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is paramount. This compound is an ideal candidate for such studies due to its distinct functional groups. The interplay between the electron-donating methoxy group (-OCH3), the electron-withdrawing and sterically bulky bromine atom (-Br), and the hydrolyzable acetate group (-OAc) allows researchers to investigate how these substituents influence reaction outcomes and biological interactions.

Research on analogous compounds highlights the importance of substituent placement. For instance, a study involving "methoxy and bromo scans" on a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides systematically evaluated how altering the positions of these groups impacted cytotoxicity against human tumor cell lines. nih.gov This type of systematic modification, known as a structure-activity relationship (SAR) study, is fundamental to drug discovery. The findings from such research can reveal which positions on the phenyl ring are most sensitive to substitution and what electronic or steric properties enhance a desired effect, such as antiproliferative activity. nih.gov

In one such study, researchers synthesized a series of benzenesulphonamides and screened them for their ability to inhibit cell proliferation. nih.gov The results demonstrated that the introduction of bromine and additional methoxy groups could significantly alter the compound's potency, particularly for the 4-bromo-2,5-dimethoxyphenyl series, which proved to be potent inhibitors of tubulin polymerization. nih.gov This approach allows for the development of models that can predict the activity of new, related compounds.

Table 1: Illustrative Structure-Activity Relationship Findings for Substituted Benzenesulphonamides

| Base Compound Series | Modification | Observation | Reference |

|---|---|---|---|

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | Addition of bromine and methoxy groups at various positions | Significant changes in antiproliferative activity against HeLa, MCF7, and HT-29 cell lines. | nih.gov |

| Diphenylsulphonamides | Introduction of a 4-bromo-2,5-dimethoxyphenyl moiety | Potent inhibition of cell proliferation and tubulin polymerization. | nih.gov |

These studies underscore how a compound like this compound can be used as a scaffold or reference compound. By synthesizing derivatives where the bromo or methoxy groups are shifted to other positions, or the acetate is replaced with other esters or functional groups, researchers can systematically probe the structural requirements for a specific chemical transformation or biological target interaction.

Development and Validation of Analytical Methods for Related Compounds

The development of robust and accurate analytical methods is crucial for monitoring reactions, assessing purity, and conducting pharmacokinetic studies. This compound and its congeners can be used to develop and validate such methods, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The presence of a chromophore (the substituted benzene (B151609) ring) makes these compounds suitable for UV detection in HPLC. Method development often involves optimizing the mobile phase composition, column type, and flow rate to achieve a good separation of the main compound from any impurities, starting materials, or byproducts.

For example, analytical methods have been established for closely related bromo-methoxy-phenyl structures. A reverse-phase (RP) HPLC method for analyzing 1-bromo-4-methoxybenzene uses a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for use in pharmacokinetic studies. sielc.com

Similarly, research on fluorine-substituted phenyl acetate derivatives, developed as potential sedative agents, relied heavily on HPLC for purity determination. nih.gov These methods typically use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component with an acid additive. nih.gov The validation of these methods ensures they are accurate, precise, and reliable for quantifying the compounds in various matrices, including blood, for metabolic half-life determination. nih.gov

Table 2: Example HPLC Conditions for Analysis of Related Phenyl Derivatives

| Compound Type | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Benzene, 1-bromo-4-methoxy- | Newcrom R1 or C18 (3 µm for UPLC) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Mass Spec (MS) / UV | Analysis, Impurity Isolation, Pharmacokinetics | sielc.com |

| Fluorine-containing phenyl acetate derivatives | Shim-pack ODS (5.0 µm) | Acetonitrile, 0.0167% Formic Acid (50/50) | Not specified | Purity determination (>95%) | nih.gov |

These examples demonstrate the common principles that would be applied to develop an analytical method for this compound. Researchers would use the compound to establish retention times, confirm detector response, and create calibration curves for quantification. Furthermore, it could serve as an internal standard in the analysis of other, more complex molecules that share a similar structural core.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Bromo-2-methoxyphenyl Acetate (B1210297)

Research on 5-Bromo-2-methoxyphenyl acetate has primarily focused on its role as a synthetic intermediate. The most detailed finding in the literature is its synthesis as part of a multi-step process to produce 5-bromo-2-methoxyphenol (B1267044).

A key synthetic pathway involves a three-step reaction sequence. google.com This process begins with the acetylation of the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride (B1165640) to protect it. The resulting intermediate is then brominated. Finally, deacetylation yields the target compound, 5-bromo-2-methoxyphenol, with this compound being the crucial acetylated and brominated intermediate in this sequence. google.com

Beyond its synthesis, dedicated studies on the specific properties and applications of this compound are not extensively documented in publicly available research. Its primary identity in the scientific literature is that of a precursor or building block for other molecules. Basic identification data for the compound is available through chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 66037-04-5 | boronmolecular.comsynquestlabs.com |

| Molecular Formula | C9H9BrO3 | boronmolecular.comsynquestlabs.com |

| Molecular Weight | 245.07 g/mol | synquestlabs.com |

Identification of Current Research Gaps and Challenges

The foremost challenge concerning this compound is the significant gap in dedicated research. While its synthesis as an intermediate is established, there is a notable lack of comprehensive studies into its own physicochemical properties, reactivity, and potential applications. The scientific literature is sparse when it comes to reports focusing directly on this compound, with most information originating from patent documents describing its synthesis or from chemical catalogs.

Key research gaps include:

Limited Characterization Data: There is a lack of in-depth spectroscopic and crystallographic data. Advanced characterization is needed to fully understand its molecular structure and electronic properties.

Unexplored Reactivity: While its role in deacetylation reactions is known, its potential for other chemical transformations has not been systematically investigated. The interplay between the bromo, methoxy (B1213986), and acetate functional groups could lead to interesting and selective reactivity that remains unexplored.

Lack of Application-Oriented Research: There are no significant studies exploring the potential of this compound as a functional material, a bioactive molecule, or a key building block in the synthesis of complex target molecules beyond 5-bromo-2-methoxyphenol.

Prospective Research Avenues for this compound

The existing research gaps present numerous opportunities for future investigation. The following subsections outline promising directions for advancing the scientific understanding and utility of this compound.

The established synthesis for the precursor of this compound involves the use of bromine and iron powder catalysis. google.com Future research could focus on developing more sustainable and efficient synthetic methodologies. This could include:

The use of greener brominating agents to minimize environmental impact.

The investigation of novel catalytic systems to improve reaction efficiency, selectivity, and yield.

The development of one-pot synthesis procedures to streamline the process and reduce waste.

Exploring alternative synthetic routes could not only make the production of this compound more economical and environmentally friendly but could also open up new avenues for creating related derivatives.

The structural motifs present in this compound are found in various functional organic materials. For instance, related brominated phenyl derivatives serve as reactants for creating complex molecules with luminescent properties and for use in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

Prospective research should investigate the potential of this compound as a versatile building block for:

Organic Electronics: Its aromatic core and functional groups could be modified to create novel semiconductors or components for organic light-emitting diodes (OLEDs).

Supramolecular Assemblies: The functional groups offer sites for non-covalent interactions, which could be exploited to design and construct complex, self-assembling supramolecular structures with unique host-guest properties.

Pharmaceutical Scaffolds: The bromo-methoxyphenyl core is a common feature in bioactive molecules. semanticscholar.orgnih.gov The compound could serve as a starting material for the synthesis of new pharmaceutical candidates.

To address the current lack of fundamental data, a thorough characterization of this compound is essential. This would provide a solid foundation for all future research endeavors. Key activities should include:

Advanced Spectroscopic Analysis: Comprehensive analysis using modern NMR (e.g., 2D-NMR), FT-IR, UV-Vis, and mass spectrometry to create a complete and unambiguous spectroscopic profile of the molecule.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive information on its three-dimensional molecular structure and intermolecular packing in the solid state.

Computational Modeling: Employing theoretical methods like Density Functional Theory (DFT) to calculate its electronic structure, molecular orbitals, and predict its reactivity. These theoretical insights can guide and complement experimental work.

By systematically exploring these research avenues, the scientific community can move this compound from its current status as a simple intermediate to a well-characterized and potentially valuable chemical entity.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Adjust solvent polarity to enhance solubility of intermediates.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of acetate at ~1740 cm⁻¹, C-O of methoxy at ~1250 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal packing and molecular geometry. For example, XRD analysis of (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone revealed chair conformations and π-π interactions (3.697 Å spacing) .

- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to bromine’s electronegativity).

Q. Data Collection :

- Use MoKα radiation (λ = 0.71073 Å) for XRD.

- Apply SHELX programs for structure refinement, ensuring R-factors < 0.05 for high reliability .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Contradictions may arise from:

- Crystallographic Independence : Two distinct molecules in the asymmetric unit (e.g., Sb–C bond lengths varying by 0.06 Å in antimony complexes) .

- Thermal Motion : Dynamic disorder in methoxy or acetate groups.

Q. Resolution Strategies :

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H···Br, H···O contacts) .

- Use DFT calculations to compare experimental and theoretical bond lengths/angles.

- Validate with high-resolution XRD (e.g., Rigaku Saturn CCD detectors) and multi-scan absorption corrections .

Advanced: What are the emerging applications of this compound derivatives in catalysis or environmental chemistry?

Methodological Answer:

Recent studies highlight:

- Photocatalysis : Organoantimony complexes (e.g., µ2-oxo-bis[(pentafluoropropionato)tris(5-bromo-2-methoxyphenyl)antimony]) degrade organic pollutants under UV light. Key factors:

- Ligand Design : Electron-withdrawing groups (e.g., pentafluoropropionate) enhance redox activity .

- Reaction Conditions : Optimize pH (4–6) and light intensity (254 nm) for maximum efficiency .

- Drug Discovery : Derivatives like (5-Bromo-2-methoxyphenyl)acetonitrile show potential as SGLT2 inhibitors. Screen via molecular docking (e.g., AutoDock Vina) using PDB: 7VSI .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The methoxy group at the ortho position hinders Suzuki-Miyaura coupling. Mitigate using:

- Bulky Ligands : XPhos or SPhos enhance Pd catalyst turnover .

- Electronic Effects : Bromine’s electronegativity directs electrophilic substitution. For example, bromine at C5 deactivates the ring, favoring meta substitution in Friedel-Crafts reactions.

Q. Case Study :

- Buchwald-Hartwig Amination : Use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours .

Basic: How should researchers handle safety and stability concerns during storage and handling of this compound?

Methodological Answer:

- Storage : Keep at 0–6°C in amber vials to prevent photodegradation .

- Safety Protocols :

- Use fume hoods to avoid inhalation (irritant).

- Neutralize spills with 10% sodium bicarbonate .

Advanced: What computational tools are recommended for modeling non-covalent interactions in this compound crystals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.